tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate
Description
tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate (CAS: 192189-10-9) is a substituted indole derivative with the molecular formula C₁₄H₁₆INO₃ and a molecular weight of 373.19 g/mol . It features a tert-butyl carbamate group at the 1-position, a methoxy group at the 5-position, and an iodine atom at the 3-position of the indole ring. This compound is primarily used as a protein degrader building block in medicinal chemistry, enabling the synthesis of PROTACs (PROteolysis-Targeting Chimeras) . Its iodine substituent makes it a valuable intermediate for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to introduce diverse functionalities .
Properties
IUPAC Name |
tert-butyl 3-iodo-5-methoxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO3/c1-14(2,3)19-13(17)16-8-11(15)10-7-9(18-4)5-6-12(10)16/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYNBDBUFOORRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443588 | |
| Record name | tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192189-10-9 | |
| Record name | tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-5-methoxy-1H-indole, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate typically involves multiple steps. One common method includes the iodination of a precursor indole compound followed by esterification. The reaction conditions often involve the use of iodine or iodinating agents, organic solvents, and catalysts to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Overview
tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Its unique structure, characterized by a tert-butyl ester group, an iodine atom at the 3-position, and a methoxy group at the 5-position, endows it with diverse potential applications in scientific research, particularly in medicinal chemistry.
Medicinal Chemistry
Indole derivatives are widely studied for their pharmacological properties. The compound has shown promise in various biological activities:
- Antiviral Properties : Research has indicated that this compound may exhibit antiviral effects. A study highlighted its derivatives as potential candidates against viral infections, suggesting further investigation into its mechanism of action is warranted .
- Anticancer Activity : Indoles are known for their anticancer properties. This compound's structure allows it to interact with biological targets involved in cancer progression, potentially leading to the development of new anticancer agents .
- Anti-inflammatory Effects : Similar indole derivatives have been studied for their anti-inflammatory activities, making this compound a candidate for further exploration in inflammatory disease models .
Synthetic Chemistry
As a versatile building block, this compound serves as an intermediate in the synthesis of more complex indole derivatives. Its ability to undergo various chemical reactions makes it valuable in developing new compounds with tailored biological activities .
Chemical Biology
The compound's unique functional groups enable it to engage with various biomolecular targets, including enzymes and receptors. This interaction can be leveraged to study cellular pathways and develop inhibitors or modulators for therapeutic purposes .
Case Study 1: Antiviral Activity
A recent study investigated the antiviral potential of several indole derivatives, including this compound. The findings suggested that this compound could inhibit viral replication, showcasing its potential as a lead compound for antiviral drug development .
Case Study 2: Anticancer Mechanisms
In another research effort, the compound was evaluated for its effects on cancer cell lines. The results indicated that it could induce apoptosis in specific cancer types, highlighting its potential as an anticancer agent. Further studies are needed to elucidate its exact mechanisms and optimize its efficacy .
Mechanism of Action
The mechanism of action of tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate involves its interaction with molecular targets through its functional groups. The iodine atom and methoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The indole ring structure allows it to interact with biological molecules, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Physicochemical Properties :
- Boiling Point: Not explicitly reported.
- Storage : Requires storage at 2–8°C in a dark, dry environment .
- Safety : Classified as an irritant (H315, H319, H335) with precautionary measures for handling .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related indole derivatives:
Key Observations :
Substituent Effects on Reactivity: The iodine atom in the target compound enables halogen-bonding interactions and participation in cross-coupling reactions, distinguishing it from analogues with formyl (CAS 1481631-51-9) or cyano (CAS 864685-26-7) groups .
Biological Relevance :
- Compounds like tert-Butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate are used in Suzuki-Miyaura reactions to generate biaryl structures, a common motif in drug discovery .
- The absence of iodine in CAS 1481631-51-9 limits its utility in metal-catalyzed couplings but makes it suitable for nucleophilic additions at the formyl group .
Biological Activity
tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate (CAS Number: 192189-10-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
The molecular formula of this compound is C14H16INO3, with a molecular weight of 373.19 g/mol. It has a boiling point of 423.3 °C and is characterized by its solid physical form at room temperature .
Biological Activity Overview
Research indicates that indole derivatives, including this compound, exhibit a range of biological activities such as antibacterial, antifungal, and anticancer properties. The following sections detail specific findings regarding these activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of indole derivatives. For instance, compounds similar to this compound have been tested against various strains of bacteria:
| Compound | Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | E. coli | 7.80 | Moderate |
| Compound B | S. aureus | 12.50 | Moderate |
| This compound | S. typhimurium | TBD | TBD |
The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against bacterial strains, showing promising results for further development .
Anticancer Activity
In vitro studies have demonstrated that certain indole derivatives can inhibit the growth of cancer cells. For example, a study reported that compounds structurally related to this compound exhibited preferential suppression of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblast cells .
Case Study: A549 Cell Line
A549 cells were treated with varying concentrations of the compound to assess growth inhibition:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.1 | 90 |
| 1 | 70 |
| 10 | 30 |
This data suggests a dose-dependent response, indicating potential for use in cancer therapeutics.
Synthesis and Derivative Studies
The synthesis of this compound typically involves reactions that introduce iodine and methoxy groups into the indole structure. Various methods have been explored for synthesizing related indole derivatives, often employing palladium-catalyzed reactions or microwave-assisted synthesis techniques .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
